Home > Products > Screening Compounds P72605 > 7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one
7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one - 893428-67-6

7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one

Catalog Number: EVT-1786797
CAS Number: 893428-67-6
Molecular Formula: C20H28N4O4
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one is a synthetic compound belonging to the class of quinazoline derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the field of cancer treatment and other proliferative disorders. This compound is characterized by its unique structural features, which include a quinazoline core, a piperazine moiety, and a tetrahydropyran group, contributing to its pharmacological properties.

Source and Classification

This compound can be classified under quinazoline derivatives, which are known for their diverse biological activities, including anti-cancer effects. The specific structure of 7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one suggests its potential as an inhibitor of various kinases involved in cancer progression, particularly targeting the c-Src family of non-receptor tyrosine kinases .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one typically involves several steps:

  1. Formation of the Quinazoline Core: The initial step often includes the condensation of anthranilic acid with appropriate aldehydes or ketones to form the quinazoline framework.
  2. Substitution Reactions: Functional groups such as the 4-methylpiperazine and tetrahydropyran moieties are introduced through nucleophilic substitution reactions. For instance, the piperazine derivative can be synthesized from piperazine and an alkylating agent.
  3. Final Assembly: The final compound is obtained through coupling reactions that link the quinazoline core with the piperazine and tetrahydropyran groups.

The purification of intermediates and final products is typically achieved using techniques such as column chromatography or recrystallization to ensure high yield and purity .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one can be explored through various mechanisms:

  1. Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile in reactions with electrophiles.
  2. Hydrolysis: The ether linkages may undergo hydrolysis under acidic or basic conditions, affecting stability.
  3. Oxidation: The presence of nitrogen atoms in the piperazine ring can lead to oxidation reactions that may alter biological activity.

Understanding these reactions is crucial for optimizing synthesis pathways and enhancing the compound's efficacy .

Mechanism of Action

Process and Data

The mechanism of action for 7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one primarily involves inhibition of tyrosine kinases such as c-Src. This inhibition disrupts signaling pathways associated with cell proliferation and survival, leading to reduced tumor growth.

In vitro studies have shown that this compound exhibits high selectivity for c-Src over other kinases, which is critical for minimizing off-target effects during therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Molecular Weight: Approximately 400 g/mol (exact value depending on specific substituents).

Chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.

Analytical techniques such as high-performance liquid chromatography may be employed to assess purity and stability under various conditions.

Applications

Scientific Uses

7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yloxy)quinazolin-4(3H)-one has potential applications in:

  1. Cancer Treatment: As an inhibitor of tyrosine kinases, it could be utilized in targeted cancer therapies.
  2. Research Tools: It may serve as a valuable reagent in studies exploring kinase signaling pathways.
  3. Drug Development: Ongoing research could lead to formulations that enhance its bioavailability and therapeutic index.
Kinase Inhibition Profiling and Selectivity Mechanisms of 7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one

Structural Basis for Dual-Specific c-Src/Abl Kinase Inhibition

The compound 7-(2-(4-methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one (also known as saracatinib or AZD0530) exhibits potent inhibition of both c-Src and Abl tyrosine kinases at low nanomolar concentrations (IC₅₀ = 2.7 nM for c-Src) [1] [5]. This dual inhibitory activity originates from its optimized quinazoline core structure, which enables high-affinity interactions with the conserved ATP-binding pockets of both kinases. X-ray crystallographic analyses reveal that the quinazoline scaffold forms critical hydrogen bonds with the hinge region of c-Src (Met341 backbone residues), while the 4-methylpiperazine substituent projects toward the solvent front, optimizing pharmacokinetic properties without compromising target engagement [3].

The molecular architecture features three strategically positioned substituents that confer dual-specific inhibition:

  • The 5-(tetrahydro-2H-pyran-4-yl)oxy group occupies a hydrophobic pocket adjacent to the ATP-binding site, enhancing affinity through van der Waals interactions with conserved residues (Val281, Ala293) in both c-Src and Abl [1].
  • The 7-[2-(4-methylpiperazin-1-yl)ethoxy] side chain enhances solubility and provides crucial ionic interactions with acidic residues near the kinase gatekeeper region [5].
  • The anilino moiety at position 4 engages in π-stacking interactions within a hydrophobic region of the catalytic cleft common to both kinases [3].

Table 1: Kinase Inhibition Profile of Saracatinib

Kinase TargetIC₅₀ (nM)Classification
c-Src2.7Src family kinase
Abl<10Aberrant TK
c-Yes4Src family kinase
Fyn5Src family kinase
Lyn7Src family kinase
EGFR>1,000Receptor TK
VEGFR2>1,000Receptor TK

Comparative Selectivity Analysis Across Src Family Kinases (SFKs) and Aberrant Tyrosine Kinases

Saracatinib demonstrates exceptional selectivity within the Src kinase family, potently inhibiting c-Src (2.7 nM), c-Yes (4 nM), Fyn (5 nM), Lyn (7 nM), Blk, Fgr, and Lck (IC₅₀ = 4-10 nM) while sparing structurally divergent kinases [5]. This intra-family selectivity profile is attributed to the compound's ability to exploit subtle conformational differences in the SFK ATP-binding pockets. Specifically, the tetrahydro-2H-pyran-4-yloxy group at the C5 position optimally fills a shallow hydrophobic niche in SFKs that is absent in other kinase families [1].

In contrast to multitargeted kinase inhibitors like dasatinib (which inhibits >30 kinases) and bosutinib (>45 kinases), saracatinib maintains remarkable selectivity against receptor tyrosine kinases including EGFR (IC₅₀ >1,000 nM), VEGFR2 (>1,000 nM), and PDGFR (>1,000 nM) [3] [7]. This selectivity profile was established through comprehensive kinase panel screening, demonstrating <25% inhibition at 1 μM concentration against 92% of 220 tested kinases [1]. The molecular basis for this discrimination lies in the compound's intolerance for kinases with bulkier gatekeeper residues (e.g., Thr315 in Abl vs. Thr338 in c-Src), where steric hindrance prevents optimal positioning of the quinazoline core [3].

Table 2: Selectivity Comparison Against Clinical Src Inhibitors

PropertySaracatinibDasatinibBosutinib
c-Src IC₅₀ (nM)2.70.21.2
Off-target kinases (>50% inhibition)<10% of kinome>30 kinases>45 kinases
EGFR inhibition>1,000 nM5.8 nM180 nM
Primary clinical targetSolid tumorsBCR-Abl (CML)BCR-Abl (CML)

Allosteric Modulation vs. ATP-Competitive Binding Modes

Saracatinib functions as a reversible ATP-competitive inhibitor that binds to the active conformation of c-Src and Abl kinases, contrasting with allosteric or covalent inhibition mechanisms employed by other kinase therapeutics [3]. The compound achieves sustained target engagement through optimized residence time rather than irreversible binding, with dissociation half-times exceeding 4 hours for c-Src [1]. This binding mode differentiates it from covalent Src inhibitors (e.g., compound 15a) that target Cys277 in the P-loop through acrylamide warheads, which can confer higher selectivity but carry potential metabolic liabilities [3].

The molecular interactions governing its competitive binding include:

  • Hinge region engagement: The quinazoline N1 and C2-NH form bidentate hydrogen bonds with the kinase hinge residue Met341 (c-Src numbering), mimicking adenine-kinase interactions [3].
  • Hydrophobic pocket occupancy: The tetrahydro-2H-pyran-4-yloxy group establishes van der Waals contacts with conserved hydrophobic residues (Leu273, Val281, Ala293) in the back pocket [5].
  • Solvent-front optimization: The 4-methylpiperazine moiety extends toward solvent-exposed regions, balancing potency with favorable pharmacokinetics without participating in direct kinase interactions [1].

Notably, saracatinib avoids the cysteine-targeting mechanism employed by covalent kinase inhibitors (e.g., FIIN-2 targeting FGFR1 Cys477), which contributes to its cleaner off-target profile but potentially limits residence time [3]. The compound's binding mode was confirmed through kinetic studies demonstrating classic competitive patterns with ATP in enzymatic assays and through protein crystallography showing complete displacement of the adenine nucleotide in solved structures [1] [3].

Table 3: Binding Mechanism Comparison

CharacteristicSaracatinibCovalent InhibitorsAllosteric Inhibitors
Binding siteATP pocketP-loop cysteineDistal to ATP site
Covalent modificationNoYesNo
Residence time (t½)>4 hours>24 hoursVariable
ReversibilityFully reversibleIrreversibleReversible
Kinase mutant susceptibilityGatekeeper mutationsCysteine mutationsAllosteric mutations

Properties

CAS Number

893428-67-6

Product Name

7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one

IUPAC Name

7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)-3H-quinazolin-4-one

Molecular Formula

C20H28N4O4

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C20H28N4O4/c1-23-4-6-24(7-5-23)8-11-27-16-12-17-19(20(25)22-14-21-17)18(13-16)28-15-2-9-26-10-3-15/h12-15H,2-11H2,1H3,(H,21,22,25)

InChI Key

SEMFXVLGXSMMGI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=O)NC=N3

Canonical SMILES

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=O)NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.